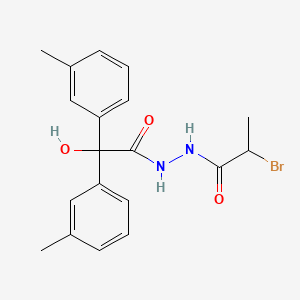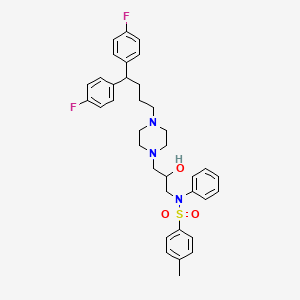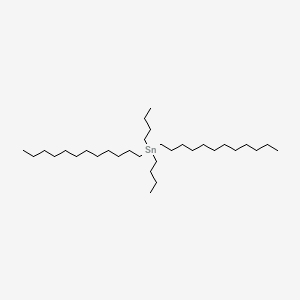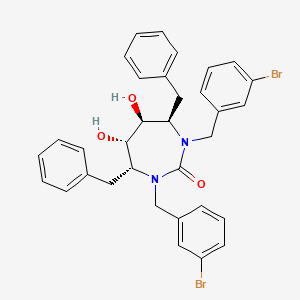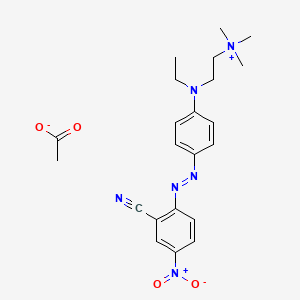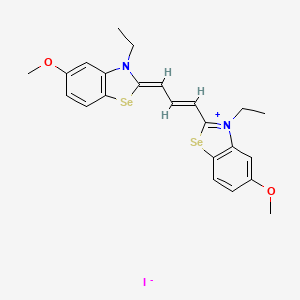
3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-770-8, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and has a variety of applications in different fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:
C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the use of large reactors where cyanuric chloride is reacted with ammonia under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while reduction can produce various amines.
Applications De Recherche Scientifique
1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to cell death, which is why it has potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
1,3,5-triazine-2,4,6-triamine is unique compared to other triazines due to its specific structure and reactivity. Similar compounds include:
Cyanuric acid: Another triazine compound with different functional groups.
Melamine: A triazine compound used in the production of plastics and resins.
Atrazine: A triazine herbicide used in agriculture.
Each of these compounds has distinct properties and applications, highlighting the versatility of the triazine class of compounds.
Propriétés
Numéro CAS |
93838-99-4 |
|---|---|
Formule moléculaire |
C23H25IN2O2Se2 |
Poids moléculaire |
646.3 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-5-methoxy-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H25N2O2Se2.HI/c1-5-24-18-14-16(26-3)10-12-20(18)28-22(24)8-7-9-23-25(6-2)19-15-17(27-4)11-13-21(19)29-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
URWKGTZRIOHYOE-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C\C=C\C3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
SMILES canonique |
CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC=CC3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


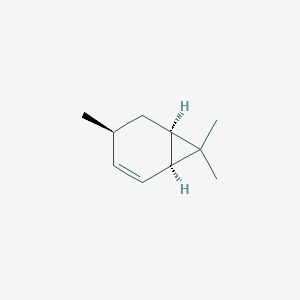

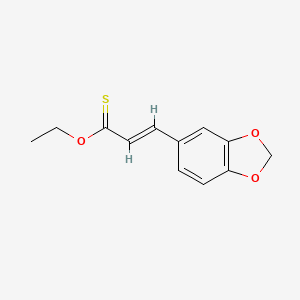
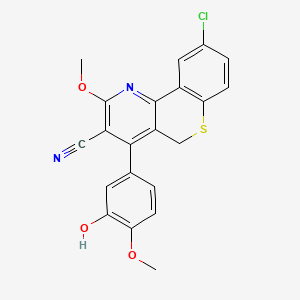
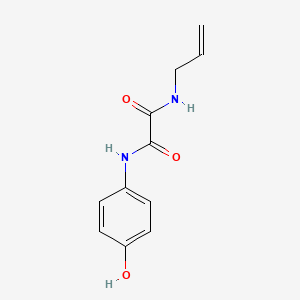
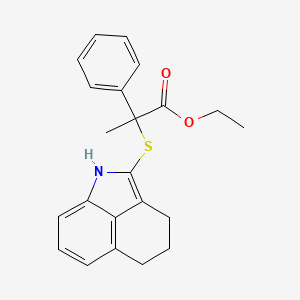
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
